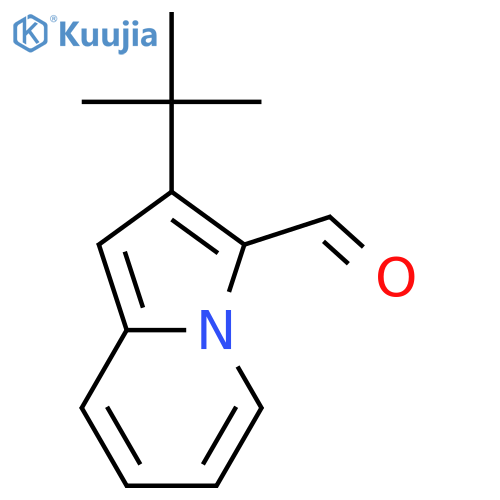Cas no 83164-31-2 (2-tert-butylindolizine-3-carbaldehyde)

83164-31-2 structure
商品名:2-tert-butylindolizine-3-carbaldehyde
2-tert-butylindolizine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-tert-Butylindolizine-3-carboxaldehyde
- 2-tert-butylindolizine-3-carbaldehyde
- OR1975
- 2-(tert-Butyl)indolizine-3-carbaldehyde
- 2-(tert-Butyl)indolizine-3-carboxaldehyde
- 2-tert-Butyl-indolizine-3-carbaldehyde
- DTXSID30461221
- AKOS005254761
- 83164-31-2
- MFCD08056206
-
- MDL: MFCD08056206
- インチ: InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3
- InChIKey: KEIBKRMCZZZUTD-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=C(C=O)N2C=CC=CC2=C1
計算された属性
- せいみつぶんしりょう: 201.11500
- どういたいしつりょう: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 21.5Ų
じっけんとくせい
- 密度みつど: 1.02
- 屈折率: 1.547
- PSA: 21.48000
- LogP: 3.04930
2-tert-butylindolizine-3-carbaldehyde セキュリティ情報
2-tert-butylindolizine-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-tert-butylindolizine-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241531-1g |
2-(tert-Butyl)indolizine-3-carbaldehyde |
83164-31-2 | 95%+ | 1g |
$419 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1G |
2-tert-butylindolizine-3-carbaldehyde |
83164-31-2 | 95% | 1g |
¥ 2,560.00 | 2023-04-13 | |
| A2B Chem LLC | AC27510-2g |
2-(tert-Butyl)indolizine-3-carboxaldehyde |
83164-31-2 | 95+% | 2g |
$1753.00 | 2024-04-19 | |
| abcr | AB236346-5g |
2-tert-Butylindolizine-3-carboxaldehyde; . |
83164-31-2 | 5g |
€1461.00 | 2024-04-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1.0g |
2-tert-butylindolizine-3-carbaldehyde |
83164-31-2 | 95% | 1.0g |
¥2559.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-100.0mg |
2-tert-butylindolizine-3-carbaldehyde |
83164-31-2 | 95% | 100.0mg |
¥764.0000 | 2024-08-02 | |
| Chemenu | CM241531-1g |
2-(tert-Butyl)indolizine-3-carbaldehyde |
83164-31-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB236346-1g |
2-tert-Butylindolizine-3-carboxaldehyde; . |
83164-31-2 | 1g |
€751.00 | 2024-04-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3667-1g |
2-tert-butylindolizine-3-carbaldehyde |
83164-31-2 | 95% | 1g |
¥2794.0 | 2024-04-17 | |
| A2B Chem LLC | AC27510-100g |
2-(tert-Butyl)indolizine-3-carboxaldehyde |
83164-31-2 | 95+% | 100g |
$9088.00 | 2024-04-19 |
2-tert-butylindolizine-3-carbaldehyde 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
83164-31-2 (2-tert-butylindolizine-3-carbaldehyde) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:83164-31-2)2-tert-butylindolizine-3-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):289.0